![molecular formula C15H18ClN3OS B2980105 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one CAS No. 897472-05-8](/img/structure/B2980105.png)

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one

Descripción general

Descripción

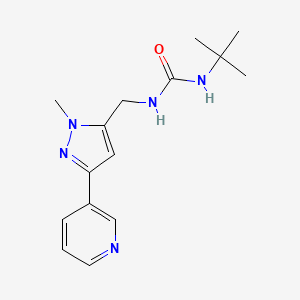

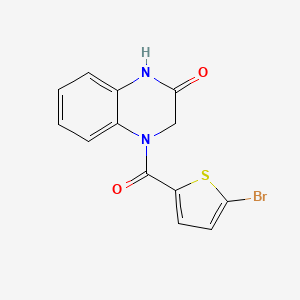

This compound is a derivative of benzothiazole . It is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole . The benzothiazole derivatives have been found to exhibit various biological activities .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed based on their elemental and spectral data .Aplicaciones Científicas De Investigación

Antimicrobial and Antituberculosis Potential

Piperazine derivatives have shown significant potential in antimicrobial and specifically antituberculosis activities. Piperazine, as a core structure, is integral in the development of compounds against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This indicates a promising area of application for derivatives like the mentioned compound in combating tuberculosis and potentially other bacterial infections (Girase et al., 2020).

Broad Pharmacological Activities

The versatility of piperazine-based molecules extends to a wide range of pharmacological activities. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The structural modifications to the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, suggesting that specific derivatives like 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one could be tailored for various therapeutic uses (Rathi et al., 2016).

DNA Interaction and Potential Anticancer Properties

Compounds that interact with DNA, such as the minor groove binder Hoechst 33258 and its analogs, exhibit a range of biological activities, including antitumor effects. The ability of certain piperazine derivatives to bind to DNA suggests potential research avenues for 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one in the realm of cancer therapy, either as direct anticancer agents or in drug design strategies to enhance selectivity and efficacy against cancer cells (Issar & Kakkar, 2013).

Mecanismo De Acción

Target of Action

The primary target of the compound “1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one” is cyclo-oxygenase, specifically the isoforms COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are derived from arachidonic acid . Prostaglandins play a significant role in inflammation and pain, making them key targets for anti-inflammatory drugs .

Mode of Action

The compound interacts with its targets, the cyclo-oxygenase enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s mode of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit cyclo-oxygenase .

Biochemical Pathways

The compound affects the arachidonic acid pathway, specifically the cyclo-oxygenase and 5-lipoxygenase pathways . By inhibiting cyclo-oxygenase, the compound prevents the formation of prostaglandins and leukotrienes, which are key mediators of inflammation and pain .

Pharmacokinetics

The compound’s drug likeness or “drugability” has been evaluated according to lipinski’s rule of five (ro5) .

Result of Action

The inhibition of cyclo-oxygenase by the compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, similar to the effects of NSAIDs . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH level can affect the compound’s solubility and therefore its bioavailability . .

Propiedades

IUPAC Name |

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3OS/c1-2-3-14(20)18-6-8-19(9-7-18)15-17-12-5-4-11(16)10-13(12)21-15/h4-5,10H,2-3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVHRRCNRBLOHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323357 | |

| Record name | 1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

897472-05-8 | |

| Record name | 1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide](/img/structure/B2980023.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2980026.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2980031.png)

![N-[2-(4-Sulfamoylphenyl)ethyl]but-2-ynamide](/img/structure/B2980034.png)

![6-methyl-4-oxo-N-(2-pyridin-2-ylethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980037.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2980039.png)